Cas no 2229475-73-2 (2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine)

2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine
- 2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine
- 2229475-73-2
- EN300-1748900
-
- インチ: 1S/C14H19NO2/c15-8-7-14(5-2-6-14)11-3-1-4-12-13(11)17-10-9-16-12/h1,3-4H,2,5-10,15H2
- InChIKey: NKQOVZIYPYTSTF-UHFFFAOYSA-N
- ほほえんだ: O1CCOC2C=CC=C(C1=2)C1(CCN)CCC1
計算された属性
- せいみつぶんしりょう: 233.141578849g/mol
- どういたいしつりょう: 233.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 44.5Ų
2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1748900-0.5g |
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine |
2229475-73-2 | 0.5g |
$1289.0 | 2023-09-20 | ||
Enamine | EN300-1748900-2.5g |
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine |
2229475-73-2 | 2.5g |
$2631.0 | 2023-09-20 | ||
Enamine | EN300-1748900-1.0g |
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine |
2229475-73-2 | 1g |
$1343.0 | 2023-06-03 | ||
Enamine | EN300-1748900-5g |
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine |
2229475-73-2 | 5g |
$3894.0 | 2023-09-20 | ||
Enamine | EN300-1748900-10g |
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine |
2229475-73-2 | 10g |
$5774.0 | 2023-09-20 | ||
Enamine | EN300-1748900-0.05g |
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine |
2229475-73-2 | 0.05g |
$1129.0 | 2023-09-20 | ||
Enamine | EN300-1748900-0.1g |
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine |
2229475-73-2 | 0.1g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1748900-10.0g |
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine |
2229475-73-2 | 10g |
$5774.0 | 2023-06-03 | ||
Enamine | EN300-1748900-0.25g |
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine |
2229475-73-2 | 0.25g |
$1235.0 | 2023-09-20 | ||
Enamine | EN300-1748900-5.0g |
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine |
2229475-73-2 | 5g |
$3894.0 | 2023-06-03 |
2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine 関連文献
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amineに関する追加情報
Introduction to 2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine (CAS No. 2229475-73-2)
2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine, identified by its Chemical Abstracts Service (CAS) number 2229475-73-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to a class of heterocyclic compounds that exhibit diverse biological activities, making it a subject of extensive research in drug discovery and development. The structural framework of this compound incorporates a benzodioxin moiety linked to a cyclobutyl group via an amine-substituted ethyl chain, which contributes to its unique chemical and pharmacological properties.
The benzodioxin moiety, also known as a tetrahydroisoquinoline derivative, is well-documented for its role in modulating various biological pathways. Specifically, it has been implicated in the modulation of neurotransmitter systems, particularly those involving serotonin and dopamine. The presence of this structural feature suggests potential applications in the treatment of neurological disorders, such as depression, anxiety, and cognitive impairments. Furthermore, the cyclobutyl group introduces rigidity to the molecular structure, which can influence both the pharmacokinetic profile and the binding affinity of the compound to its target receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between 2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine and biological targets. Studies have indicated that this compound may interact with serotonin receptors (5-HT receptors) and dopamine receptors (D2 receptors), which are key players in regulating mood, cognition, and movement. The precise binding affinity and selectivity of these interactions are critical factors in determining the therapeutic efficacy and potential side effects of the compound.
One of the most compelling aspects of 2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine is its potential as a scaffold for developing novel pharmaceutical agents. Researchers have explored various derivatives of this compound to optimize its pharmacological properties. For instance, modifications to the amine-substituted ethyl chain have been investigated to enhance solubility and metabolic stability. Additionally, structural analogs have been synthesized to improve receptor binding affinity while minimizing off-target effects.
The synthesis of 2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. The benzodioxin core is typically synthesized via cyclization reactions involving appropriately substituted phenolic precursors. Subsequent functionalization introduces the cyclobutyl group and the amine-substituted ethyl chain. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.
In vitro studies have demonstrated promising results regarding the biological activity of CAS No. 2229475-73-2. Initial assays have shown that this compound exhibits moderate affinity for 5-HT1A and D2 receptors, suggesting potential therapeutic applications in psychiatric disorders. Furthermore, preclinical studies have indicated that it may possess anxiolytic and antidepressant effects without significant sedative or cardiotoxic side effects. These findings have prompted further investigation into its mechanism of action and potential clinical utility.
The pharmacokinetic profile of 2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine is another area of active research. Studies using animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The compound appears to exhibit moderate oral bioavailability and rapid distribution throughout the body. Metabolism studies suggest that it undergoes biotransformation via cytochrome P450 enzymes, which could influence its half-life and potential drug-drug interactions.
Given its promising preclinical data, CAS No. 2229475-73-2 has attracted attention from pharmaceutical companies interested in developing novel therapeutics for neurological disorders. Several academic research groups have published patents and articles detailing synthetic routes and pharmacological evaluations of this compound. Collaborative efforts between industry and academia are underway to translate these findings into clinical trials aimed at validating its therapeutic potential.
The future direction of research on 2-(N-cyclobutoxyethyl)-N-(3-hydroxyphenyl)ethanamine, as it is sometimes referred to in literature, includes exploring its role in neuroprotection against oxidative stress-induced damage. Preliminary evidence suggests that it may modulate pathways involved in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, investigations into its potential anti-inflammatory properties are being conducted due to the known involvement of inflammation in various neurological conditions.
In conclusion,CAS No 2229475 73 2 represents a fascinating molecule with significant potential in pharmaceutical applications particularly within neurological medicine Its unique structural features combined with promising preclinical data make it an attractive candidate for further development As research continues it is anticipated that new insights will emerge regarding its mechanism of action therapeutic benefits safety profile making it a valuable addition to future pharmacopeias
2229475-73-2 (2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine) 関連製品
- 1699598-26-9(Methyl 3-[(1-aminopropan-2-yl)amino]benzoate)
- 847654-16-4(N-a-2-(Dibutylglycinamido)phenylbenzylideneglycinatonickel)
- 2229427-31-8(O-1-(3-methyl-1,2-oxazol-5-yl)ethylhydroxylamine)
- 89033-79-4(4-(CHLOROMETHYL)-1,2-THIAZOLE)
- 2034562-48-4(N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}thiophene-3-carboxamide)
- 1354704-09-8(SBWKYBJYUCIFDC-UHFFFAOYSA-N)
- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)
- 87549-39-1(Fenoldopam 8-Sulfate)
- 1807109-06-3(Ethyl 2-bromomethyl-6-cyano-4-hydroxyphenylacetate)
- 1396765-35-7(N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide)




